Propargite

Vue d'ensemble

Description

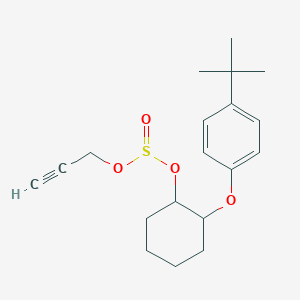

Propargite, connu sous son nom IUPAC 2-(4-tert-butylphénoxy)cyclohexyl prop-2-yne-1-sulfonate , est un pesticide principalement utilisé comme acaricide pour contrôler les populations d'acariens. Il s'agit d'un liquide visqueux ambré foncé avec une formule moléculaire de C19H26O4S et une masse molaire de 350,47 g/mol . This compound est efficace contre une large gamme d'acariens, y compris l'acarien rouge à deux points, l'acarien rouge des agrumes et l'acarien de la feuille de vigne .

Méthodes De Préparation

Propargite peut être synthétisé par une série de réactions chimiques impliquant l'estérification du 2-(4-tert-butylphénoxy)cyclohexanol avec le chlorure de prop-2-yne-1-sulfonyle. La réaction se produit généralement en présence d'une base telle que la pyridine ou la triéthylamine pour neutraliser le sous-produit d'acide chlorhydrique . Les méthodes de production industrielle impliquent souvent l'utilisation de solvants organiques et de conditions de réaction contrôlées pour assurer un rendement élevé et une pureté élevée .

Analyse Des Réactions Chimiques

Propargite subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des sulfoxydes et des sulfones dans des conditions spécifiques.

Substitution : This compound peut subir des réactions de substitution nucléophile où le groupe sulfonate est remplacé par d'autres nucléophiles.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des acides ou des bases pour l'hydrolyse et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de recherche scientifique

This compound a plusieurs applications de recherche scientifique :

Mécanisme d'action

This compound exerce ses effets en perturbant la chaîne de transport des électrons mitochondriale chez les acariens. Il inhibe des enzymes spécifiques impliquées dans la respiration cellulaire, conduisant à un épuisement de l'énergie, une paralysie et finalement à la mort des acariens . Ce mécanisme d'action rend le this compound efficace contre les acariens qui ont développé une résistance à d'autres acaricides .

Applications De Recherche Scientifique

Agricultural Applications

Propargite is predominantly applied in agricultural settings to manage pest populations, especially spider mites. Its effectiveness in controlling these pests has made it a staple in integrated pest management (IPM) strategies.

Efficacy Against Pests

- Target Pests : this compound effectively controls various species of spider mites, which are notorious for damaging crops.

- Application Rates : Typical application rates range from 2.8 kg ai/ha to 5 kg ai/ha, depending on the crop and pest density .

Case Studies

- Tea Cultivation in India :

- Citrus Groves in Florida :

Environmental Impact

The environmental fate of this compound has been studied to assess its potential risks to non-target organisms and ecosystems.

Soil Residue Studies

- Persistence : this compound exhibits a half-life ranging from 67 to 231 days in soil under varying conditions. This persistence necessitates careful management to mitigate potential runoff into aquatic systems .

- Runoff Modeling : Theoretical models predict that runoff concentrations from treated fields are unlikely to adversely affect aquatic life, with expected environmental concentrations (EEC) ranging from 0.3 to 10 ppb .

Health Risk Assessments

Health assessments surrounding this compound usage have been conducted to evaluate potential risks associated with exposure.

Toxicological Studies

- Acute Toxicity : this compound is considered moderately toxic based on oral administration studies in rats. Long-term studies indicate no significant adverse effects on growth or behavior at dosages up to 1,000 mg/kg .

- Chronic Exposure Risks : Evaluations have focused on the potential for residues in food products and their implications for human health. Risk assessments indicate that under typical agricultural practices, exposure levels remain within safe limits .

Regulatory Considerations

This compound's registration status varies by region due to differing regulatory frameworks concerning pesticide use.

Compliance Frameworks

- USA Regulations : In the United States, this compound is not registered for residential or recreational use but is extensively utilized in agriculture under strict regulatory oversight .

- International Standards : The compound has undergone evaluations by agencies such as the EPA and WHO, focusing on its toxicity profiles and environmental impacts .

Mécanisme D'action

Propargite exerts its effects by disrupting the mitochondrial electron transport chain in mites. It inhibits specific enzymes involved in cellular respiration, leading to energy depletion, paralysis, and eventually death of the mites . This mechanism of action makes this compound effective against mites that have developed resistance to other acaricides .

Comparaison Avec Des Composés Similaires

Propargite est unique parmi les acaricides en raison de son mode d'action spécifique et de son efficacité contre un large éventail d'espèces d'acariens. Des composés similaires comprennent :

Dicofol : Un autre acaricide qui agit sur le système nerveux des acariens mais a une structure chimique et un mode d'action différents.

Fenpyroximate : Un inhibiteur du transport des électrons mitochondriaux comme le this compound mais avec une structure chimique différente.

Bifenazate : Un acaricide qui agit sur le système nerveux des acariens mais est structurellement différent du this compound.

This compound se distingue par sa double activité systémique et de contact, permettant un contrôle efficace des acariens se nourrissant et non se nourrissant .

Activité Biologique

Propargite is a widely used acaricide and miticide, primarily effective against various species of spider mites in agricultural settings. This article explores its biological activity, including toxicological studies, metabolic pathways, environmental impact, and case studies related to its application.

This compound is an organosulfite compound with the chemical formula CHOS. It functions by disrupting the normal physiological processes in mites, leading to their mortality. Its mode of action involves inhibition of mitochondrial respiration and interference with the synthesis of essential fatty acids, resulting in growth inhibition and reproductive failure in target pests .

Acute Toxicity

This compound has been evaluated for its acute toxicity across various species. The oral LD50 (lethal dose for 50% of the population) for rats is reported to be between 1350 mg/kg and 5000 mg/kg, indicating moderate toxicity . Dermal exposure studies suggest a lower toxicity profile, with dermal LD50 values exceeding 1000 mg/kg in rats .

Table 1: Acute Toxicity Data for this compound

| Species | Route of Exposure | LD50 (mg/kg) |

|---|---|---|

| Rats | Oral | 1350 - 5000 |

| Rats | Dermal | >1000 |

| Mice | Oral | 600 - 3000 |

Chronic Toxicity and Carcinogenicity

Long-term studies have shown that this compound does not exhibit carcinogenic properties. In a study involving mice, no significant increase in tumor incidence was observed even at high doses (up to 3000 mg/kg) . Moreover, reproductive toxicity assessments indicated that this compound does not cause teratogenic effects in rats when administered during gestation .

Table 2: Chronic Toxicity Findings

| Study Type | Findings |

|---|---|

| Long-term Rat Study | No carcinogenic effects observed |

| Teratogenicity Study | No teratogenic effects at doses ≤450 mg/kg/day |

Metabolism and Environmental Impact

This compound undergoes metabolic transformation primarily in the liver, with approximately 73% of the orally administered dose being excreted within a short period . The compound is characterized by a relatively short half-life in the environment, typically ranging from 1.63 to 1.92 days depending on application conditions .

Table 3: Metabolic Pathways and Environmental Persistence

| Parameter | Value |

|---|---|

| Half-life in soil | 67 days |

| Excretion rate (rats) | ~73% within 72 hours |

| Environmental half-life | 1.63 - 1.92 days |

Application in Tea Cultivation

In Tamil Nadu, India, this compound is extensively used to control red spider mite populations in tea plantations. Field experiments demonstrated that this compound residues dissipated rapidly post-application, reaching below the CODEX maximum residue limit (MRL) within seven days . The study emphasized the importance of adhering to safe harvest intervals to minimize consumer exposure.

Table 4: Residue Dissipation in Tea

| Harvest Interval (Days) | Residue Level (mg/kg) |

|---|---|

| 0 | >5 |

| 1 | <5 |

| 3 | <5 |

| 7 | <CODEX MRL (5 mg/kg) |

Propriétés

IUPAC Name |

[2-(4-tert-butylphenoxy)cyclohexyl] prop-2-ynyl sulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O4S/c1-5-14-21-24(20)23-18-9-7-6-8-17(18)22-16-12-10-15(11-13-16)19(2,3)4/h1,10-13,17-18H,6-9,14H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHMJXZULPZUED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2CCCCC2OS(=O)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O4S | |

| Record name | PROPARGITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4341 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024276 | |

| Record name | Propargite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propargite is a dark colored liquid. It is a wettable powder or water emulsifiable liquid. It can cause illness by inhalation, skin absorption and/or ingestion. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. It is used as a pesticide. Practically insoluble in water (10.5 mg/L). Used as an acaricide., Viscous liquid; [Merck Index] Brownish-yellow oily liquid; [HSDB] Light to dark brown viscous liquid; Formulated as emulsifiable concentrate liquid and wettable powder; [Reference #1] Omite 579 EW: Off-white liquid; [EFSA] Brown liquid; [Aldrich MSDS] | |

| Record name | PROPARGITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4341 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propargite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1334 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes. (USCG, 1999), Decomposes at about 200 °C prior to boiling | |

| Record name | PROPARGITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4341 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPARGITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

82 °F (USCG, 1999) | |

| Record name | PROPARGITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4341 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Fully miscible with hexane, toluene, dichloromethane, methanol and acetone, In water, 0.215 mg/L at 25 °C | |

| Record name | PROPARGITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.085 to 1.115 at 68 °F (USCG, 1999), 1.10 at 20 °C | |

| Record name | PROPARGITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4341 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPARGITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000004 [mmHg], 3X10-7 mm Hg at 25 °C | |

| Record name | Propargite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1334 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPARGITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Brownish-yellow, oily viscous liquid (tech.), Light to dark brown viscous liquid | |

CAS No. |

2312-35-8 | |

| Record name | PROPARGITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4341 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propargite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2312-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propargite [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002312358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propargite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propargite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPARGITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30M429ANKL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPARGITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1528 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.